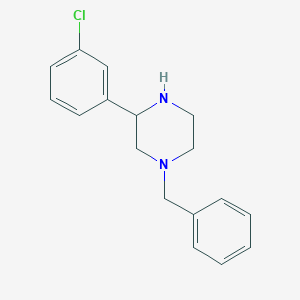

1-Benzyl-3-(3-chlorophenyl)piperazine

Description

1-Benzyl-3-(3-chlorophenyl)piperazine is a synthetic piperazine derivative featuring a benzyl group at the 1-position and a 3-chlorophenyl substituent at the 3-position of the piperazine ring. Piperazine derivatives are frequently encountered in illicit markets due to their ability to mimic controlled substances like MDMA while evading legal restrictions . The synthesis of such compounds typically involves nucleophilic substitution or condensation reactions, as seen in related piperazine derivatives .

Properties

IUPAC Name |

1-benzyl-3-(3-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-8-4-7-15(11-16)17-13-20(10-9-19-17)12-14-5-2-1-3-6-14/h1-8,11,17,19H,9-10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHKCEXHUDRRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation generally involves three key stages:

- Synthesis of 1-(3-chlorophenyl)piperazine intermediate

- Preparation of 1-benzylpiperazine or its derivatives

- Coupling or substitution to form 1-Benzyl-3-(3-chlorophenyl)piperazine

Method Summary:

- Starting materials: 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride

- Base: Sodium hydroxide

- Solvent: Water and toluene for extraction

- Temperature: Reaction heated to 90 °C over 15 hours

- Work-up: Cooling, addition of toluene, filtration of inorganic salts, solvent recovery, vacuum distillation

$$

\text{3-Chloroaniline} + \text{Bis(2-chloroethyl)amine hydrochloride} + \text{NaOH} \rightarrow \text{1-(3-chlorophenyl)piperazine} + \text{NaCl} + \text{H}_2\text{O}

$$

| Input (kg) | Output (kg) |

|---|---|

| 3-Chloroaniline: 305 | 1-(3-Chlorophenyl)piperazine: 400 |

| Bis(2-chloroethyl)amine HCl: 427 | Sodium chloride: 420 |

| Sodium hydroxide: 287 | Water (from reaction): 129 |

| Water: 745 | Recovered toluene: 885 |

| Toluene: 916 | Toluene loss: 31 |

| Distillation residue: 71 |

This method yields a high purity product with simplified post-treatment and mild reaction conditions.

Method Summary:

- Starting materials: Benzyl chloride and piperazine

- Base: Sodium hydroxide for neutralization

- Solvent: Toluene

- Temperature: 70 °C for 8 hours

- Work-up: Filtration of sodium chloride, solvent recovery, vacuum drying

$$

\text{Benzyl chloride} + \text{Piperazine} \xrightarrow[\text{Toluene}]{70^\circ C} \text{1-Benzylpiperazine hydrochloride} \xrightarrow[\text{NaOH}]{\text{neutralization}} \text{1-Benzylpiperazine} + \text{NaCl} + \text{H}_2\text{O}

$$

| Input (kg) | Output (kg) |

|---|---|

| Benzyl chloride: 7.182 | 1-Benzylpiperazine: 10.000 |

| Piperazine: 4.886 | Sodium chloride: 3.314 |

| Sodium hydroxide: 2.268 | Water: 1.022 |

| Toluene solvent: 10.000 | Toluene solvent: 10.000 |

This process is efficient with good yield and purity, and the byproduct sodium chloride is easily removed.

Synthesis of 1-Benzyl-3-(3-chlorophenyl)piperazine

While direct literature on the exact coupling of 1-benzylpiperazine with 3-chlorophenyl derivatives is limited in the provided sources, the following approach is inferred based on the intermediates and common synthetic practices:

- Step 1: Prepare 1-(3-chlorophenyl)piperazine as described.

- Step 2: Alkylation or benzylation of the piperazine nitrogen with benzyl chloride or a benzylating agent to introduce the benzyl group at the N-1 position.

- Step 3: Purification by solvent extraction and vacuum distillation.

The key to this synthesis is the selective substitution on the piperazine ring, maintaining the 3-chlorophenyl substituent intact while introducing the benzyl group.

Alternative Routes and Related Intermediates

- Preparation of bis(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride is a crucial step in synthesizing piperazine intermediates.

- The 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride intermediate can be synthesized by a three-step reaction starting from diethanolamine and 3-chloroaniline under mild conditions with solvents such as chloroform and xylene, at controlled temperatures (0–10 °C).

- These intermediates can be further modified to yield the target compound.

Summary Table of Key Preparation Steps

| Step | Reactants | Conditions | Solvent(s) | Temperature | Product | Notes |

|---|---|---|---|---|---|---|

| 1. Synthesis of 1-(3-chlorophenyl)piperazine | 3-Chloroaniline + Bis(2-chloroethyl)amine HCl + NaOH | 15 h reaction, 90 °C | Water, Toluene | 90 °C | 1-(3-Chlorophenyl)piperazine | High purity, mild conditions |

| 2. Synthesis of 1-Benzylpiperazine | Benzyl chloride + Piperazine + NaOH | 8 h reaction, 70 °C | Toluene | 70 °C | 1-Benzylpiperazine | Efficient, easy purification |

| 3. Coupling to 1-Benzyl-3-(3-chlorophenyl)piperazine | 1-(3-Chlorophenyl)piperazine + Benzylating agent | Alkylation reaction | Organic solvent (e.g., toluene) | Controlled temperature | 1-Benzyl-3-(3-chlorophenyl)piperazine | Selective substitution required |

Research Findings and Analysis

- The use of bis(2-chloroethyl)amine hydrochloride as a key intermediate allows for efficient construction of the piperazine ring with various aryl substitutions.

- Mild reaction conditions (temperatures below 100 °C, common organic solvents like toluene and xylene) favor high product purity and simplified work-up.

- Alkylation reactions with benzyl chloride are well-established for introducing the benzyl group on piperazine nitrogen atoms.

- The three-step synthetic route for 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride demonstrates the feasibility of multi-step synthesis with good yield and purity.

- Mass balances from manufacturing data confirm the stoichiometry and efficiency of the processes.

Chemical Reactions Analysis

1-Benzyl-3-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-3-(3-chlorophenyl)piperazine features a piperazine ring substituted with a benzyl group and a 3-chlorophenyl group. Its molecular formula is , with a molecular weight of approximately 250.77 g/mol. The compound is soluble in organic solvents but exhibits limited solubility in water, making it suitable for various chemical reactions.

Chemistry

1-Benzyl-3-(3-chlorophenyl)piperazine serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of more complex molecules through various chemical reactions, including:

- Oxidation : Formation of N-oxides.

- Reduction : Generation of reduced piperazine derivatives.

- Substitution : Creation of substituted benzyl or chlorophenyl derivatives.

These properties make it a valuable reagent in the development of new chemical products and materials.

Research indicates that 1-Benzyl-3-(3-chlorophenyl)piperazine interacts with neurotransmitter systems, particularly serotonin receptors. This interaction suggests potential applications in treating central nervous system disorders such as depression and anxiety. Key studies have highlighted its:

- Serotonergic Activity : Acts as an agonist at serotonin receptors, influencing mood and behavior.

- Antimicrobial Properties : Investigated for potential antimicrobial effects against various pathogens .

Pharmaceutical Development

The compound has been explored for its therapeutic potential in drug development. Its derivatives are being studied for:

- Antidepressant Effects : Preliminary findings suggest efficacy in alleviating depressive symptoms.

- Anxiolytic Properties : Potential use in anxiety management through modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have documented the effects and applications of 1-Benzyl-3-(3-chlorophenyl)piperazine:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-chlorophenyl)piperazine involves its interaction with the serotonergic and dopaminergic receptor systems. It acts similarly to amphetamines by increasing the concentrations of serotonin and dopamine in the extracellular fluids surrounding the cells. This increase in neurotransmitter levels leads to the compound’s psychoactive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are classified into two primary categories: benzylpiperazines (e.g., BZP) and phenylpiperazines (e.g., mCPP, TFMPP). Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison

Key Findings

Structural Variations and Receptor Binding mCPP: The 3-chlorophenyl group enhances 5-HT1B/1C receptor agonism, contributing to its hallucinogenic and anxiogenic effects . BZP: The benzyl group facilitates dopamine/norepinephrine reuptake inhibition, producing amphetamine-like stimulation . TFMPP: The trifluoromethyl group increases 5-HT2C affinity, often used synergistically with BZP to mimic MDMA . 1-Benzyl-3-(3-chlorophenyl)piperazine: Dual substituents may confer mixed dopaminergic and serotonergic activity, though empirical data are lacking .

Pharmacological Effects mCPP and TFMPP primarily target serotonin receptors, leading to mood alterations and hallucinations, whereas BZP exhibits stimulant effects via monoamine reuptake inhibition . The target compound’s dual substituents could theoretically amplify both stimulant and hallucinogenic properties, but this remains speculative without direct studies.

Detection and Analytical Methods Potentiometric sensors using supramolecular ionophores (e.g., 15-crown-5) achieve high sensitivity for mCPP (LOD: 5.0×10⁻⁷ M) . GC-MS and HRMS are standard for detecting BZP and TFMPP in biological samples .

Toxicity and Legal Status

Biological Activity

1-Benzyl-3-(3-chlorophenyl)piperazine (BCPP) is a piperazine derivative that has gained attention in pharmacological research due to its potential biological activity. This compound is structurally related to other piperazines, which have been investigated for various therapeutic applications and psychoactive effects. Understanding the biological activity of BCPP is crucial for evaluating its potential use in medicinal chemistry and pharmacotherapy.

Chemical Structure and Properties

BCPP has the following chemical structure:

- IUPAC Name : 1-benzyl-3-(3-chlorophenyl)piperazine

- Molecular Formula : C16H19ClN2

- CAS Number : 1248907-58-5

The compound features a benzyl group and a chlorophenyl substituent on the piperazine ring, which contributes to its unique pharmacological profile.

BCPP's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that BCPP may exhibit agonistic or antagonistic effects on these receptors, influencing mood, cognition, and behavior.

Key Mechanisms:

- Serotonin Receptor Modulation : BCPP has been shown to interact with various serotonin receptor subtypes, potentially leading to altered serotonergic signaling pathways.

- Dopaminergic Activity : The compound may also influence dopaminergic pathways, which are critical in regulating mood and reward mechanisms.

Biological Activity Overview

The biological activity of BCPP can be summarized in the following key areas:

1. Psychoactive Effects

BCPP has been classified among new psychoactive substances (NPS) due to its stimulant properties. It has been reported to induce effects similar to those of other piperazine derivatives, such as euphoria and increased energy levels. However, it may also pose risks of toxicity and adverse effects.

2. Toxicity Studies

Toxicological assessments have indicated that BCPP can lead to various side effects, including:

- Hyperthermia

- Seizures

- Rhabdomyolysis (muscle breakdown)

These effects are particularly noted when BCPP is used in conjunction with other psychoactive substances.

3. Anticancer Potential

Recent studies have explored the potential anticancer properties of BCPP. It has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Psychoactive Effects | Euphoria, increased energy | |

| Toxicity | Hyperthermia, seizures, rhabdomyolysis | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study: Anticancer Activity

A study investigating the anticancer effects of BCPP revealed that it significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved activation of caspase pathways leading to apoptosis. The IC50 value was determined to be approximately 57.3 µM, indicating moderate potency against tested cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-3-(3-chlorophenyl)piperazine?

A common approach involves multi-step reactions starting with benzoic acid derivatives. For example, intermediates can be synthesized via bromination, esterification, and nucleophilic substitution. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical. Piperazine rings are often functionalized at specific positions using benzyl or aryl halides under basic conditions. Structural confirmation requires IR, HNMR, and GC-MS analysis .

Q. Which analytical methods are most effective for detecting 1-Benzyl-3-(3-chlorophenyl)piperazine in biological matrices?

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and gas chromatography-mass spectrometry (GC-MS) are preferred. Sample preparation includes liquid-liquid extraction, acid hydrolysis, and derivatization (e.g., acetylation) to enhance volatility. For urine analysis, target metabolites like hydroxylated derivatives or glucuronide conjugates should be prioritized. Validation parameters (LOD, LOQ) must align with forensic standards .

Q. What pharmacological activities are associated with 1-Benzyl-3-(3-chlorophenyl)piperazine?

As a phenylpiperazine derivative, it may act as a serotonin receptor agonist or releaser, similar to 1-(3-chlorophenyl)piperazine (mCPP). However, the benzyl group could alter binding affinity or metabolic stability. In vitro assays (e.g., receptor binding studies using rat brain homogenates) are recommended to evaluate selectivity over dopamine and norepinephrine transporters .

Q. How does structural isomerism impact the separation of 1-Benzyl-3-(3-chlorophenyl)piperazine from analogs?

Positional isomers (e.g., 1-Benzyl-4-(3-chlorophenyl)piperazine) can be resolved using cyclodextrin-modified capillary electrophoresis (CD-CE) or chiral stationary phases in HPLC. Molecularly imprinted polymers (MIPs) designed for benzylpiperazines improve selectivity by mimicking biomimetic interactions .

Q. What stability considerations are critical for storing 1-Benzyl-3-(3-chlorophenyl)piperazine?

The compound is sensitive to light, humidity, and oxidative degradation. Store in amber vials under inert gas (N₂/Ar) at –20°C. Stability studies should monitor degradation products via accelerated aging tests (e.g., 40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can metabolic pathways of 1-Benzyl-3-(3-chlorophenyl)piperazine be elucidated in vivo?

Administer the compound to model organisms (e.g., rats) and collect urine/blood samples at timed intervals. Use GC-MS or LC-HRMS to identify phase I (hydroxylation, N-dealkylation) and phase II (glucuronidation, sulfation) metabolites. Key metabolites include hydroxylated benzylpiperazines and 3-chloroaniline derivatives. Compare results with trazodone-derived mCPP to exclude confounding factors .

Q. What experimental strategies address contradictions in reported receptor binding data?

Discrepancies may arise from assay conditions (e.g., species-specific receptor isoforms, radioligand purity). Conduct competitive binding assays across multiple cell lines (human vs. rodent) with standardized protocols. Include positive controls (e.g., mCPP for 5-HT2C receptors) and validate findings using functional assays (e.g., cAMP inhibition) .

Q. How can researchers differentiate 1-Benzyl-3-(3-chlorophenyl)piperazine from its metabolites or precursor drugs?

Immunoassays using phenylpiperazine-specific antibodies provide preliminary screening. Confirmatory analysis requires HRMS to distinguish isotopic patterns and fragmentation pathways. For example, the benzyl group produces a characteristic m/z 91 ion, while 3-chlorophenyl fragments yield m/z 111/113 (Cl isotope signature) .

Q. What experimental designs are optimal for assessing neurochemical effects in vivo?

Use microdialysis in freely moving rodents to monitor real-time neurotransmitter changes (e.g., serotonin, dopamine) in brain regions like the striatum or prefrontal cortex. Pair with behavioral assays (e.g., locomotor activity, prepulse inhibition) to correlate neurochemical and phenotypic outcomes .

Q. How can discrepancies in metabolic half-life studies be resolved?

Variability may stem from cytochrome P450 (CYP) polymorphism or interspecies differences. Perform in vitro metabolism assays using human liver microsomes and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Compare kinetic parameters (Km, Vmax) across studies and validate with in vivo pharmacokinetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.